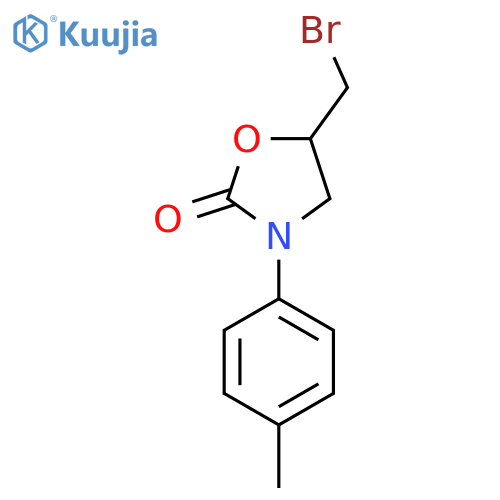Cas no 1071789-17-7 (2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-)

1071789-17-7 structure
商品名:2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-
CAS番号:1071789-17-7
MF:C11H12BrNO2
メガワット:270.122482299805
CID:5250585
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
- 2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-
-
- インチ: 1S/C11H12BrNO2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3
- InChIKey: MMKJURFQQNFRMD-UHFFFAOYSA-N
- ほほえんだ: BrCC1CN(C(=O)O1)C1C=CC(C)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-372754-0.25g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-372754-0.5g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-372754-10.0g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 10.0g |
$3131.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580448-50mg |
5-(Bromomethyl)-3-(p-tolyl)oxazolidin-2-one |
1071789-17-7 | 98% | 50mg |
¥8751.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580448-1g |
5-(Bromomethyl)-3-(p-tolyl)oxazolidin-2-one |
1071789-17-7 | 98% | 1g |
¥11195.00 | 2024-08-09 | |
| Enamine | EN300-372754-0.1g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-372754-0.05g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-372754-2.5g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-372754-5.0g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-372754-1.0g |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
1071789-17-7 | 1g |
$0.0 | 2023-06-07 |
2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)- 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1071789-17-7 (2-Oxazolidinone, 5-(bromomethyl)-3-(4-methylphenyl)-) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
